(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-(3-morpholin-4-yl-propyl)-amine
Overview
Description
(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-(3-morpholin-4-yl-propyl)-amine is a useful research compound. Its molecular formula is C11H22N2O3S and its molecular weight is 262.37 g/mol. The purity is usually 95%.
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Scientific Research Applications
Copper(I) Iodide-Catalyzed Synthesis
Copper(I) iodide catalysis is employed in the synthesis of compounds related to (1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-(3-morpholin-4-yl-propyl)-amine. This includes the synthesis of 2-(Morpholin-4-yl)1-benzothiophene, demonstrating the utility of these compounds in complex organic syntheses (Petrov, Popova, & Androsov, 2015).
Generation of Structurally Diverse Library
A structurally diverse library of compounds was generated using 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound structurally similar to the one . This demonstrates the role of such compounds in creating a wide range of derivatives for various applications (Roman, 2013).
Asymmetric Synthesis for Treatment of HPV
The asymmetric synthesis of related compounds, like N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, shows the relevance in medicinal chemistry, particularly for the treatment of human papillomavirus infections (Boggs et al., 2007).
1-Substituted (Dibenzo[b,d]thiophen-4-yl)-2-Morpholino-4H-chromen-4-ones
These compounds, analogues of the queried chemical, have shown DNA-PK/PI3-K inhibitory activity, indicating potential applications in cancer therapy (Cano et al., 2013).
Synthesis and Characterization
Synthesis of Morpholinium Derivatives
The synthesis of morpholinium derivatives and their structural analysis highlight the versatility of compounds similar to the one . This shows the compound's potential in creating diverse molecules (Dotsenko et al., 2016).
Spectroscopy Characterization and Biological Activities
Spectroscopy characterization of morpholine derivatives and their biological activities, including anti-diabetic and anti-inflammatory properties, underline the significant potential in pharmaceutical applications (Gopi & Dhanaraju, 2018).
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-1,1-dioxothiolan-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3S/c14-17(15)9-2-11(10-17)12-3-1-4-13-5-7-16-8-6-13/h11-12H,1-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETQMGXGFXNVLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCCCN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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